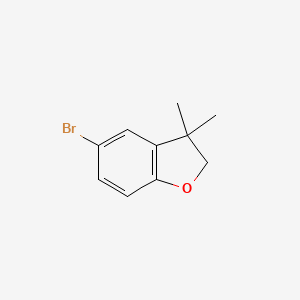

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran

CAS No.: 68505-84-0

Cat. No.: VC2349010

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68505-84-0 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| IUPAC Name | 5-bromo-3,3-dimethyl-2H-1-benzofuran |

| Standard InChI | InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3 |

| Standard InChI Key | GHLAFQZIMFGGDC-UHFFFAOYSA-N |

| SMILES | CC1(COC2=C1C=C(C=C2)Br)C |

| Canonical SMILES | CC1(COC2=C1C=C(C=C2)Br)C |

Introduction

Chemical Identity and Basic Properties

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran with a bromine atom at the 5-position and two methyl groups at the 3-position. The compound is characterized by the following identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Registry Number | 68505-84-0 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.1 g/mol |

| MDL Number | MFCD18374741 |

| Chemical Structure | Benzofuran core with 5-Br and 3,3-dimethyl substituents |

The compound is also known by several synonyms including 5-bromo-3,3-dimethyl-2H-1-benzofuran, 5-Bromo-2,3-dihydro-3,3-dimethylbenzofuran, and Benzofuran, 5-bromo-2,3-dihydro-3,3-dimethyl- .

Physical and Chemical Characteristics

The physical and chemical properties of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran are important for understanding its behavior in various applications. While specific data on this particular compound is limited in the provided search results, we can infer several properties based on its structure and similar compounds in the dihydrobenzofuran family.

Structural Features

The compound contains a dihydrobenzofuran core structure, which consists of a benzene ring fused to a five-membered dihydrofuran ring. The key structural features include:

-

A bromine substituent at the 5-position of the benzene ring

-

Two methyl groups attached to the 3-position of the dihydrofuran ring

-

A saturated bond between positions 2 and 3 of the furan ring

Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, related compounds such as 5-bromo-2-methyl-2,3-dihydrobenzofuran have been characterized by NMR spectroscopy. For instance, the 5-bromo-2-methyl-2,3-dihydrobenzofuran shows characteristic peaks in its ¹H NMR spectrum at δ 7.22 (s, 1H), 7.18 (d, J=8.1 Hz, 1H), 6.62 (d, J=8.3 Hz, 1H), 4.94 (m, 1H), 3.28 (dd, 1H), 2.78 (dd, J=15.4 Hz, 1H), and 1.45 (d, J=6.7 Hz, 3H) .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H335-H319 |

| Precautionary Statements | P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |

The hazard statements correspond to:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H335: May cause respiratory irritation

Applications and Research Significance

Structure-Activity Relationships

The dihydrobenzofuran scaffold appears to be valuable in medicinal chemistry due to its ability to serve as a conformationally restricted bioisostere. For instance, the development of 2,3-dihydrobenzofurans has shown that conformational restriction of phenyl groups can enhance selectivity and potency in BET inhibitors:

| Compound | BRD4 BD1 pIC50 | BRD4 BD2 pIC50 | Selectivity (fold) | ChromLogD @ pH 7.4 |

|---|---|---|---|---|

| Linear phenyl analog | 7.1 | 4.8 | 200 | 3.1 |

| Dihydrobenzofuran analog | 7.8 | 4.6 | 1600 | 3.6 |

This data demonstrates that the dihydrobenzofuran structure can significantly improve selectivity (from 200-fold to 1600-fold) while maintaining or enhancing potency .

| Supplier | Product Code | Package Size | Price (as of April 2025) |

|---|---|---|---|

| AstaTech, Inc. | ATE361619952 | 250 mg | ₹22,852.19 |

This commercial availability facilitates research applications and further exploration of the compound's properties and potential uses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume